

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pseudolaric Acid B

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Compound of Interest		
Compound Name:	pseudolaric acid C2	
Cat. No.:	B3029899	Get Quote

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Introduction

Pseudolaric acid B is a diterpenoid acid isolated from the root and trunk bark of the golden larch tree, Pseudolarix kaempferi. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antifungal, anti-angiogenic, and cytotoxic properties. Accurate and reliable quantitative analysis of pseudolaric acid B is crucial for quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of pseudolaric acid B using a validated High-Performance Liquid Chromatography (HPLC) method.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with a C18 column to separate pseudolaric acid B from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mixture of methanol and acidified water allows for the effective separation of pseudolaric acid B and other related diterpenoids. The analyte is detected and quantified using an ultraviolet (UV) detector set at 262 nm, which is a suitable wavelength for detecting the chromophore in the pseudolaric acid B molecule.



Experimental ProtocolsInstrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, a UV-Vis detector, a column oven, and a data acquisition system is required. The following chromatographic conditions have been validated for the analysis of pseudolaric acid B[1]:

Parameter	Specification
HPLC System	Agilent 1100 series or equivalent
Column	Inertsil ODS-3 (4.6 mm x 250 mm, 5 μm)
Mobile Phase A	0.5% Acetic Acid in Water (v/v)
Mobile Phase B	Methanol
Gradient Elution	A time-programmed gradient elution is employed.
Flow Rate	0.6 mL/min
Column Temperature	Ambient
Detection Wavelength	262 nm[1]
Injection Volume	20 μL

Reagents and Materials

- Pseudolaric Acid B reference standard (purity ≥ 98%)
- Methanol (HPLC grade)
- Acetic Acid (glacial, analytical grade)
- Water (deionized or HPLC grade)
- Sample of interest (e.g., powdered Pseudolarix kaempferi bark, extract, or formulation)

Preparation of Standard Solutions



- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of pseudolaric acid B reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions will be used to construct the calibration curve.

Preparation of Sample Solutions

The following is a general procedure for the extraction of pseudolaric acid B from plant material. The specific details may need to be optimized depending on the sample matrix.

- Extraction: Accurately weigh about 1.0 g of powdered Pseudolarix kaempferi bark and place it in a conical flask. Add 50 mL of methanol and sonicate for 30 minutes.
- Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
- Repeat Extraction: Repeat the extraction process on the residue two more times with 50 mL of methanol each time.
- Combine and Evaporate: Combine all the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
- Reconstitution: Dissolve the dried extract in 10 mL of methanol.
- Final Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial before injection.

Method Validation Data

The described HPLC method has been validated for its performance characteristics. The following table summarizes the key validation parameters[1]:

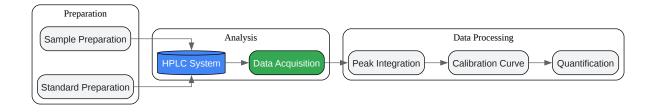


Validation Parameter	Result
Linearity (r²)	> 0.9999[1]
Accuracy (Recovery)	94.3 - 106.1%[1]
Precision (RSD)	
- Repeatability	< 0.57%[1]
- Intermediate Precision	< 4.67%[1]

Data Analysis

- Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Quantification: Inject the sample solution and record the peak area of pseudolaric acid B.
 Determine the concentration of pseudolaric acid B in the sample by interpolating the peak area from the calibration curve.

Visualizations



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References

- 1. Simultaneous determination of seven major diterpenoids in Pseudolarix kaempferi by high-performance liquid chromatography DAD method PubMed [pubmed.ncbi.nlm.nih.gov]
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